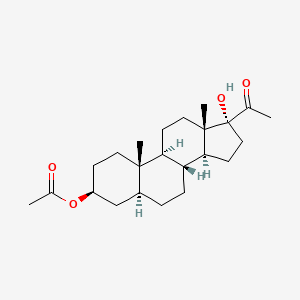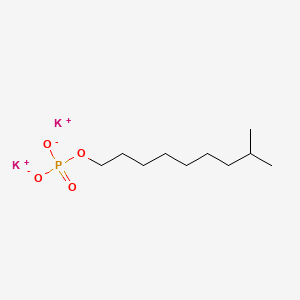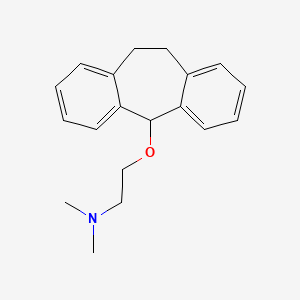
Deptramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deptramine, also known as desipramine, is a tricyclic antidepressant primarily used in the treatment of depression. It is a secondary amine tricyclic antidepressant and is structurally similar to other tricyclic antidepressants like imipramine and amitriptyline. This compound works by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin, thereby increasing the levels of these neurotransmitters in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deptramine is synthesized through a multi-step process that involves the reaction of iminodibenzyl with 3-chloropropylamine under basic conditions to form the intermediate compound. This intermediate is then subjected to methylation using methyl iodide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Deptramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: It can be reduced to form secondary amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like alkyl halides are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Deptramine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding.
Medicine: Studied for its potential use in treating conditions like neuropathic pain and attention-deficit hyperactivity disorder.
Industry: Utilized in the development of new antidepressant drugs and in pharmacological research.
Wirkmechanismus
Deptramine exerts its effects by selectively inhibiting the reuptake of norepinephrine from the neuronal synapse. It also inhibits serotonin reuptake, but to a lesser extent compared to other tricyclic antidepressants. This inhibition increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression. This compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but more potent serotonin reuptake inhibition.
Amitriptyline: A tricyclic antidepressant with stronger sedative effects and more pronounced anticholinergic side effects.
Nortriptyline: A secondary amine tricyclic antidepressant with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Deptramine is unique in its relatively selective inhibition of norepinephrine reuptake, making it less sedating and having fewer anticholinergic side effects compared to other tricyclic antidepressants. This makes it a preferred option for patients who are sensitive to the sedative effects of other antidepressants .
Eigenschaften
CAS-Nummer |
2521-79-1 |
|---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)ethanamine |
InChI |
InChI=1S/C19H23NO/c1-20(2)13-14-21-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3 |
InChI-Schlüssel |
LSIPGCUGAIVNCP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



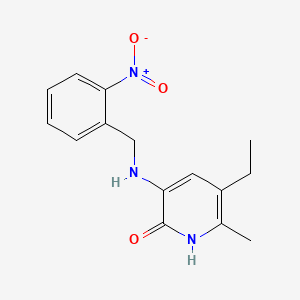

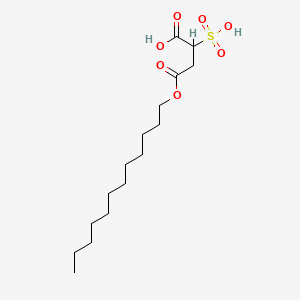
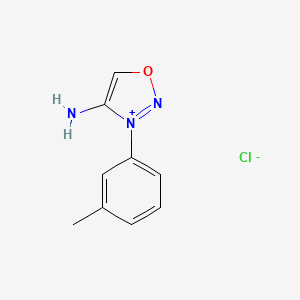
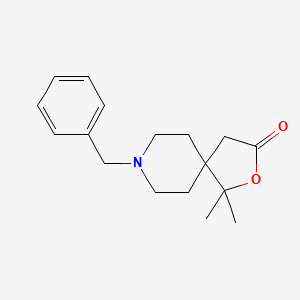
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)




